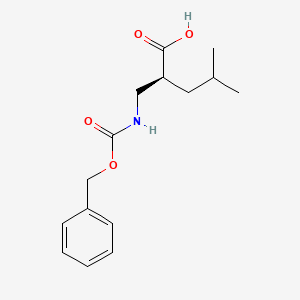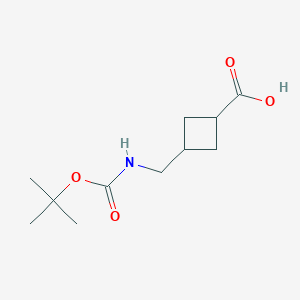
(6-Bromo-1,3-benzotiazol-2-il)metanol
Descripción general
Descripción
“(6-Bromo-1,3-benzothiazol-2-yl)methanol” is a chemical compound with the molecular formula C8H6BrNOS . It is a derivative of benzothiazole, a bicyclic compound with fused benzene and thiazole rings . This compound has been shown to have antimicrobial activity and can be used as luminescing biosensors .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “(6-Bromo-1,3-benzothiazol-2-yl)methanol”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “(6-Bromo-1,3-benzothiazol-2-yl)methanol” is characterized by a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The benzene ring exhibits substantially higher cyclic π-electron delocalization than the thiazole ring .Chemical Reactions Analysis
Benzothiazole derivatives, including “(6-Bromo-1,3-benzothiazol-2-yl)methanol”, are highly reactive building blocks for organic and organoelement synthesis. They can be easily functionalized at the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “(6-Bromo-1,3-benzothiazol-2-yl)methanol” include a molecular weight of 244.11 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Los derivados de benzotiazol se han estudiado por sus propiedades antibacterianas. Un estudio destacó la síntesis de compuestos de benzotiazol y su actividad antibacteriana, mostrando que algunos derivados tenían una actividad comparable a los fármacos estándar como la estreptomicina y la ampicilina contra bacterias como Pseudomonas aeruginosa y Escherichia coli .
Compuestos Anti-tuberculosos
Los recientes desarrollos sintéticos se han centrado en compuestos anti-tuberculosos basados en benzotiazol. Estos compuestos han mostrado una actividad prometedora in vitro e in vivo, con concentraciones inhibitorias comparadas con los fármacos de referencia estándar .
Aplicaciones Biológicas
El andamiaje de benzotiazol está presente en numerosas moléculas biológicamente potentes con una amplia gama de aplicaciones, incluidas las actividades antifúngicas, antioxidantes, antimicrobianas, antiproliferativas y antiinflamatorias .
Inhibición Enzimática
Los benzotiazoles también se exploran como inhibidores enzimáticos debido a su alta actividad farmacéutica y biológica. Tienen aplicaciones potenciales en el tratamiento de diversas enfermedades al dirigirse a enzimas específicas dentro del cuerpo .
Reactivos de Imagen y Materiales de Fluorescencia
Debido a sus propiedades únicas, los benzotiazoles se utilizan como reactivos de imagen y materiales de fluorescencia. Juegan un papel importante en el diagnóstico médico y la investigación al proporcionar herramientas visuales para estudiar procesos biológicos .
Dispositivos Electroluminiscentes
El sistema cíclico de benzotiazol se utiliza en dispositivos electroluminiscentes debido a su capacidad de emitir luz cuando se aplica una corriente eléctrica. Esto tiene aplicaciones en la creación de pantallas y sistemas de iluminación .
Reguladores del Crecimiento de las Plantas
Los benzotiazoles sirven como reguladores del crecimiento de las plantas, influyendo en varios procesos de crecimiento en las plantas. Esta aplicación es crucial para la investigación y el desarrollo agrícola .
Aceleradores de Vulcanización
En el sector industrial, los benzotiazoles se utilizan como aceleradores de vulcanización en la producción de caucho. Esto ayuda a mejorar la elasticidad y la resistencia de los productos de caucho .
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular activity, suggesting potential targets within the mycobacterium tuberculosis pathogen .
Mode of Action
Benzothiazole derivatives have been shown to exhibit inhibitory activity against M. tuberculosis , suggesting that they may interact with key enzymes or proteins within this pathogen to exert their effects.
Biochemical Pathways
Given the reported anti-tubercular activity of benzothiazole derivatives , it is plausible that these compounds may interfere with essential metabolic or cellular processes in M. tuberculosis.
Result of Action
tuberculosis , suggesting that they may lead to the disruption of essential cellular functions within this pathogen.
Safety and Hazards
Direcciones Futuras
Benzothiazole derivatives, including “(6-Bromo-1,3-benzothiazol-2-yl)methanol”, are considered valuable for the development of new drugs and materials due to their high biological activity and reactivity . Future research may focus on developing new synthetic approaches and patterns of reactivity for these compounds .
Análisis Bioquímico
Biochemical Properties
(6-Bromo-1,3-benzothiazol-2-yl)methanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, leading to changes in cellular redox states. Additionally, (6-Bromo-1,3-benzothiazol-2-yl)methanol can bind to specific proteins, altering their conformation and function, which can impact various signaling pathways within the cell .
Cellular Effects
The effects of (6-Bromo-1,3-benzothiazol-2-yl)methanol on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. By altering the activity of this pathway, (6-Bromo-1,3-benzothiazol-2-yl)methanol can influence cell growth and survival. Furthermore, it can impact gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in stress responses and metabolic processes .
Molecular Mechanism
At the molecular level, (6-Bromo-1,3-benzothiazol-2-yl)methanol exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of certain kinases, which play a role in cell signaling and regulation. Additionally, (6-Bromo-1,3-benzothiazol-2-yl)methanol can induce changes in gene expression by interacting with DNA or RNA, leading to alterations in transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-Bromo-1,3-benzothiazol-2-yl)methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (6-Bromo-1,3-benzothiazol-2-yl)methanol is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular metabolism and stress responses .
Dosage Effects in Animal Models
The effects of (6-Bromo-1,3-benzothiazol-2-yl)methanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain concentration. These findings highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
(6-Bromo-1,3-benzothiazol-2-yl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism. Additionally, (6-Bromo-1,3-benzothiazol-2-yl)methanol can influence the levels of reactive oxygen species and antioxidants, impacting cellular redox balance .
Transport and Distribution
The transport and distribution of (6-Bromo-1,3-benzothiazol-2-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it can be transported into the mitochondria, where it exerts its effects on mitochondrial function and energy production. The distribution of (6-Bromo-1,3-benzothiazol-2-yl)methanol can also be influenced by its binding to plasma proteins, which can affect its bioavailability and pharmacokinetics .
Subcellular Localization
The subcellular localization of (6-Bromo-1,3-benzothiazol-2-yl)methanol is crucial for its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may be directed to the nucleus, where it interacts with DNA and transcription factors to regulate gene expression. Alternatively, it can localize to the endoplasmic reticulum or Golgi apparatus, where it influences protein folding and trafficking .
Propiedades
IUPAC Name |
(6-bromo-1,3-benzothiazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLBHKPUSANPJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188233-15-9 | |
| Record name | (6-bromo-1,3-benzothiazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


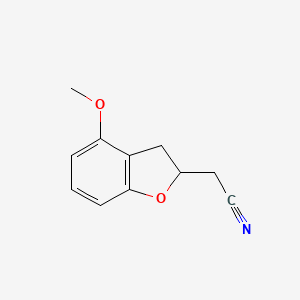

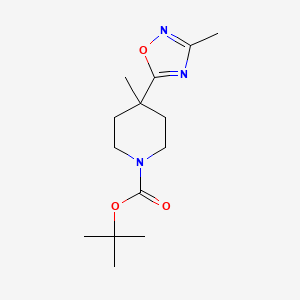
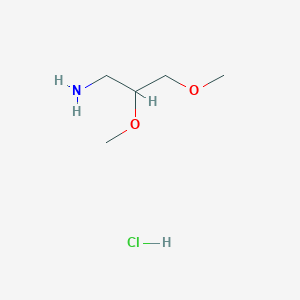


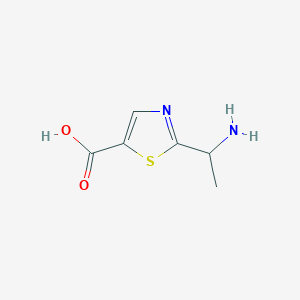
![5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1377546.png)
![6-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1377548.png)
![3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl](/img/structure/B1377550.png)

![5-Azaspiro[2.4]heptan-6-one](/img/structure/B1377553.png)
